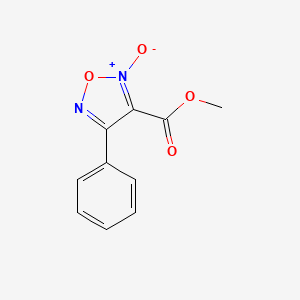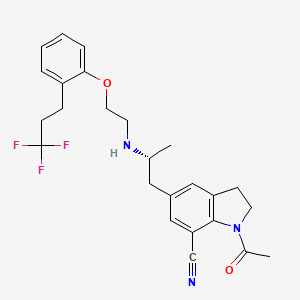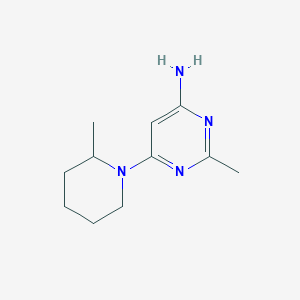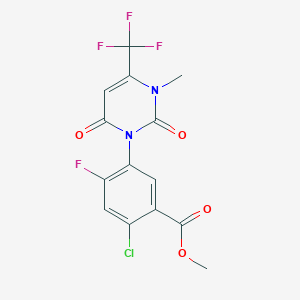
Methyl 2-Chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate involves several steps. One key step is the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid reacts with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide . This reaction yields over 90%, followed by standard chemical transformations to generate the final product .
Análisis De Reacciones Químicas
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate has several scientific research applications:
Medicine: While primarily an herbicide, its chemical structure can inspire the development of similar compounds for medicinal purposes.
Industry: It is used in the agricultural industry for effective weed control, improving crop yields.
Mecanismo De Acción
Methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate works by inhibiting protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll formation. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, ultimately leading to plant death .
Comparación Con Compuestos Similares
Similar compounds to methyl 2-chloro-4-fluoro-5-(2,6-dioxo-3-methyl-4-trifluoromethylpyrimidin-1-yl)benzoate include:
Flumioxazin: Another herbicide with a similar mode of action.
Flubendiamide: Used in pest control with a different target mechanism.
Flumetsulam: A herbicide with a different chemical structure but similar agricultural applications.
This compound is unique due to its specific chemical structure, which provides high efficacy in weed control and a distinct mechanism of action .
Propiedades
Fórmula molecular |
C14H9ClF4N2O4 |
|---|---|
Peso molecular |
380.68 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C14H9ClF4N2O4/c1-20-10(14(17,18)19)5-11(22)21(13(20)24)9-3-6(12(23)25-2)7(15)4-8(9)16/h3-5H,1-2H3 |
Clave InChI |
NAWNOEAWWLHTLF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)OC)Cl)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
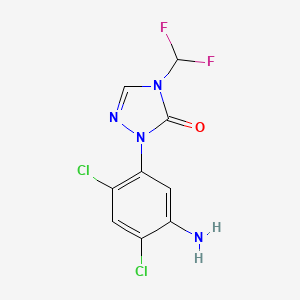

![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
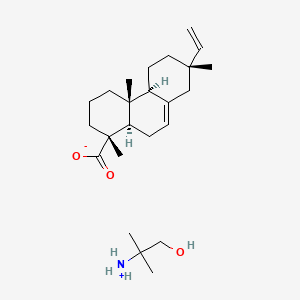
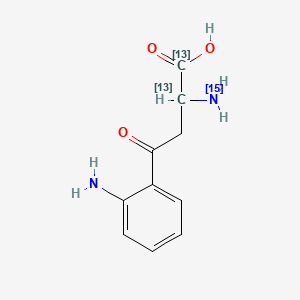
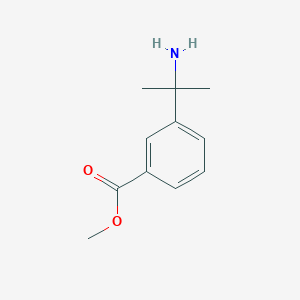
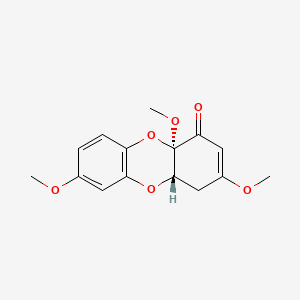
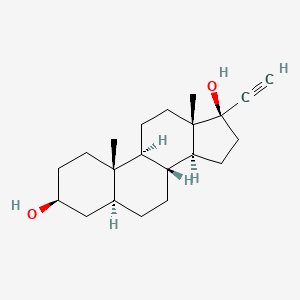
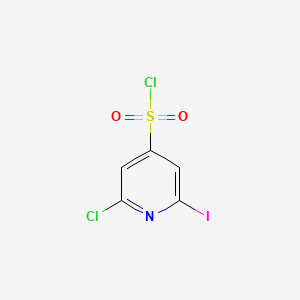
![L-[13C5]Xylose](/img/structure/B13442157.png)
